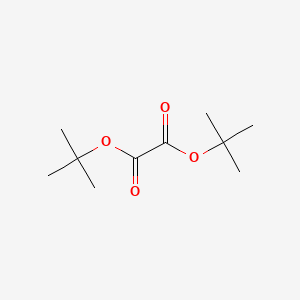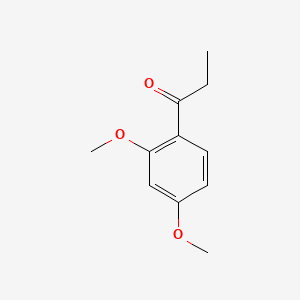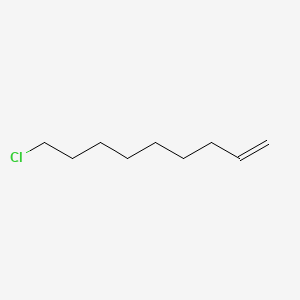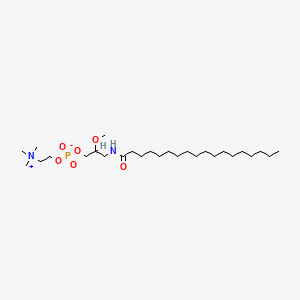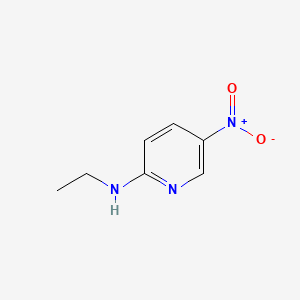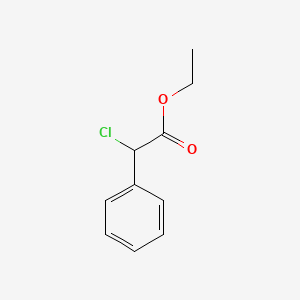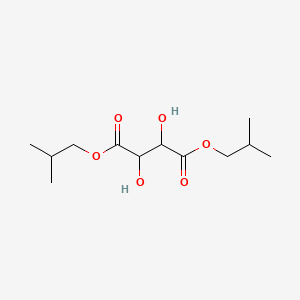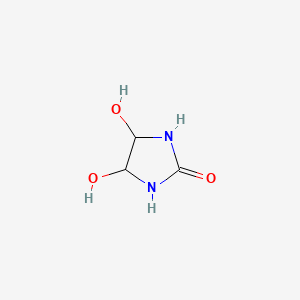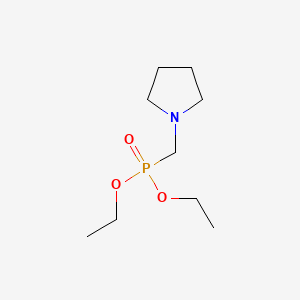
Diethyl (pyrrolidin-1-ylmethyl)phosphonate
説明
Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethylphosphonate group attached to a pyrrolidin-1-ylmethyl moiety. This compound is not directly discussed in the provided papers, but related compounds with similar structures and functionalities are extensively studied for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related diethylphosphonate compounds involves various strategies. For instance, diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates were prepared through acidic hydrolysis followed by coupling reactions with aldehydes, which could be applied to the synthesis of complex molecules like phycocyanobilin . Another approach includes the Kabachnik–Fields reaction, which was used to synthesize a series of diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates, indicating the versatility of diethylphosphonate derivatives in multi-component reactions .
Molecular Structure Analysis
The molecular structure of diethylphosphonate derivatives can be quite complex and is often elucidated using techniques such as X-ray crystallography. For example, a Zn(II) complex with a related diethylphosphonate ligand showed a slightly distorted tetrahedral ZnNOCl2 environment, highlighting the coordination capabilities of these compounds . The structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom, which is a common feature in diethylphosphonate chemistry .
Chemical Reactions Analysis
Diethylphosphonate compounds participate in a variety of chemical reactions. They can undergo oxidation, as seen with diethyl p-tolylthioethynylphosphonate, which was oxidized to its sulphone derivative . Additionally, diethylphosphonate derivatives can be involved in deoxygenative phosphorylation reactions, as demonstrated in the synthesis of diethyl pyridin-2-ylphosphonates . These reactions showcase the reactivity and potential for further functionalization of diethylphosphonate compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethylphosphonate derivatives are influenced by their molecular structure. For instance, the presence of a hydroxyl group can lead to intermolecular and intramolecular hydrogen bonding, which can affect the compound's solubility and boiling point . The crystal and molecular structure of diethyl[bis-(p-chlorophenoxy)-methan]-phosphonate provided insights into the geometry of the structure and its correlation with NMR data, which is crucial for understanding the physical properties of these compounds .
科学的研究の応用
Synthesis and Functionalization
Diethyl (pyrrolidin-1-ylmethyl)phosphonate serves as a versatile intermediate in organic synthesis. Its applications include the development of functionalized phosphonates via efficient synthesis methods. For example, researchers have developed short and efficient syntheses for functionalized (pyrrolidin-2-yl)phosphonates using diastereospecific 1,3-dipolar cycloaddition reactions, highlighting the potential of related diethyl (pyrrolidin-1-ylmethyl)phosphonate compounds in synthetic chemistry (Głowacka et al., 2021).
Magnetic Studies
In the realm of coordination chemistry, diethyl (pyrrolidin-1-ylmethyl)phosphonate analogs have been explored for their magnetic properties. A study on ferromagnetic exchange coupling in a dinuclear copper(II) compound with a related phosphonate ligand demonstrated the ligand's ability to mediate magnetic interactions, suggesting applications in the design of magnetic materials (Żurowska et al., 2008).
NMR pH Indicators
Diethyl (pyrrolidin-1-ylmethyl)phosphonate derivatives have been evaluated as highly sensitive 31P NMR pH indicators in biomedical research. These compounds offer a non-invasive method to study pH variations associated with physiological and pathological processes, with high sensitivity and specificity, as demonstrated in studies involving isolated organs (Pietri et al., 2001).
Asymmetric Synthesis
The compound's derivatives have been used in the asymmetric synthesis of α-substituted phosphonates, showcasing the potential for creating enantioselective compounds. A study detailed the diastereospecific alkylation of a chiral oxazolopyrrolidine phosphonate, leading to enantiomerically pure products, underscoring the utility of diethyl (pyrrolidin-1-ylmethyl)phosphonate in asymmetric synthesis (Amedjkouh & Westerlund, 2004).
Phosphorylation Agents
Research has also explored diethyl (pyrrolidin-1-ylmethyl)phosphonate and its analogs as phosphorylation agents in organic synthesis. This includes the development of novel methods for the phosphonation of heteroaryl compounds, indicating the role of these compounds in introducing phosphonate groups to various molecular frameworks (Mu et al., 2006).
Safety And Hazards
将来の方向性
Phosphonates, including Diethyl (pyrrolidin-1-ylmethyl)phosphonate, have significant potential in the development of potential drugs and agrochemicals . Their enhanced resistance towards hydrolysis makes them very useful in these fields . The development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds is a key future direction .
特性
IUPAC Name |
1-(diethoxyphosphorylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO3P/c1-3-12-14(11,13-4-2)9-10-7-5-6-8-10/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMZGECNJWVKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN1CCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199832 | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
CAS RN |
51868-96-3 | |
| Record name | Diethyl P-(1-pyrrolidinylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51868-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





